

# Application Note: Evaluating Anti-Proliferative Effects of CBB1007 Trihydrochloride

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## Compound of Interest

Compound Name: CBB1007 trihydrochloride

Cat. No.: B10800388

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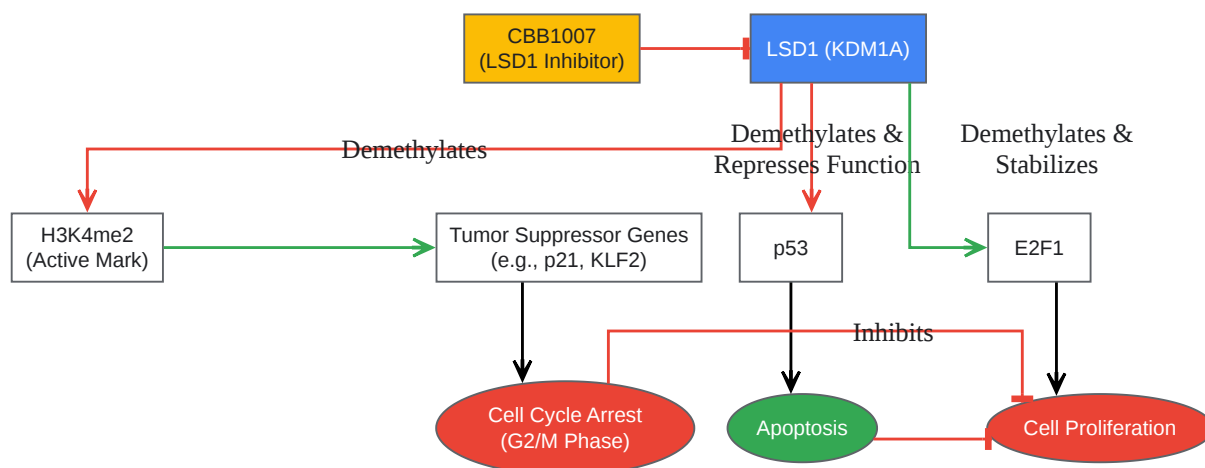
## Introduction

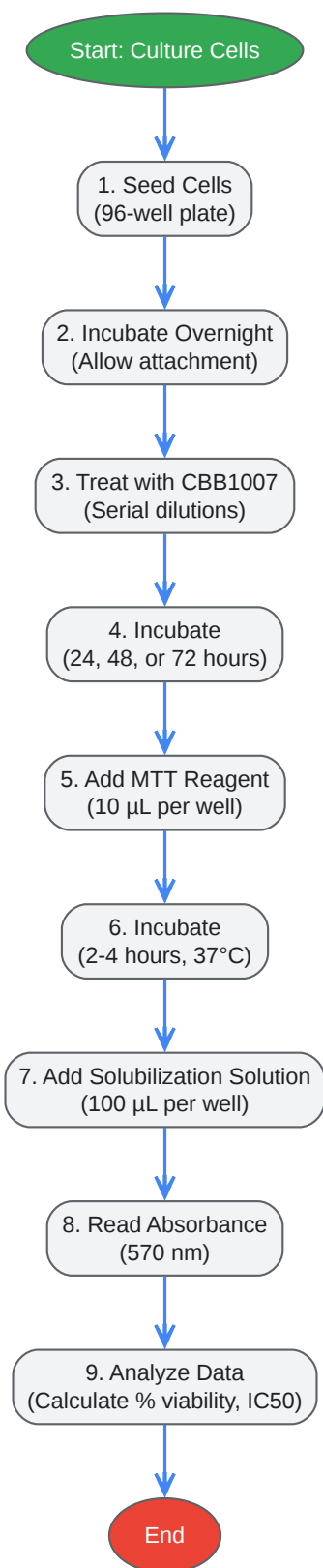
**CBB1007 trihydrochloride** is a selective, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, with an IC<sub>50</sub> of 5.27 μM for human LSD1.[1][2] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3][4] Overexpression of LSD1 is observed in a wide range of cancers, including breast, gastric, prostate, and lung cancer, where it contributes to tumor progression by blocking cell differentiation and promoting proliferation, migration, and invasiveness.[5] Consequently, pharmacological inhibition of LSD1 is a promising therapeutic strategy in oncology.[2][4] This document provides a detailed protocol for assessing the anti-proliferative effects of **CBB1007 trihydrochloride** using a standard colorimetric MTT assay.

## Mechanism of Action

LSD1 functions as a transcriptional co-repressor or co-activator depending on the protein complex it associates with. By demethylating H3K4me2, a mark for active transcription, LSD1 generally represses gene expression. Its activity is implicated in the silencing of tumor suppressor genes.[2] Beyond histones, LSD1 also demethylates non-histone proteins, including the tumor suppressor p53 and the transcription factor E2F1, thereby regulating their activity and stability.[5][6]

Inhibition of LSD1 by CBB1007 is expected to increase the methylation levels of H3K4 and H3K9, leading to changes in gene expression that can halt the cell cycle and reduce cell proliferation.<sup>[7]</sup> Studies with other LSD1 inhibitors have demonstrated a reduction in cancer cell proliferation and clonogenic survival, often associated with a G2-M phase cell-cycle arrest.<sup>[3][7]</sup> CBB1007, by blocking LSD1's enzymatic activity, provides a tool to investigate the role of this epigenetic modulator in cancer cell biology and to evaluate its potential as an anti-cancer agent.





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